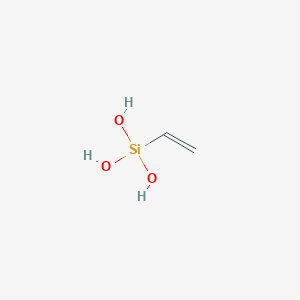
Ethenylsilanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethenylsilanetriol is a useful research compound. Its molecular formula is C2H6O3Si and its molecular weight is 106.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
Ethenylsilanetriol is characterized by its unique silicon-oxygen framework, which imparts specific reactivity and stability. The compound can be represented structurally as follows:
This structure allows for interactions with biological systems and materials, making it suitable for a range of applications.
Biomedical Applications
This compound has shown potential in biomedical research, particularly in the following areas:
- Bone Health : Studies indicate that silicon compounds can enhance bone mineralization and connective tissue health. This compound may promote osteoblast activity, aiding in fracture healing and overall bone density improvement .
- Anti-Aging : Clinical trials have demonstrated that silicon compounds like this compound can improve skin parameters, including elasticity and hydration. A study showed significant improvements in facial wrinkles and skin texture after prolonged use of silicon supplements .
- Antimicrobial Properties : Research has highlighted the antimicrobial effects of silicon compounds against various pathogens. This compound may enhance the efficacy of existing antimicrobial agents or serve as a standalone treatment .
Material Science
This compound is being investigated for its role in developing advanced materials:
- Silica-Based Gels : The compound can be utilized to create silica gels with enhanced mechanical properties. These gels exhibit reduced stress-cracking during drying compared to traditional silica sources .
- Coatings and Adhesives : Its reactive silanol groups allow for the formation of robust coatings that improve adhesion properties in various substrates. This application is particularly useful in the automotive and aerospace industries .
Environmental Applications
This compound's ability to interact with environmental pollutants makes it valuable in remediation efforts:
- Heavy Metal Adsorption : Studies suggest that silicon-based compounds can effectively adsorb heavy metals from contaminated water sources. This compound may facilitate the removal of toxic elements through complexation processes .
- Soil Improvement : Incorporating this compound into soil can enhance its structure and nutrient retention capabilities, promoting better plant growth and resilience against drought conditions .
Case Study 1: Bone Health Enhancement
A clinical trial involving 50 participants assessed the effects of this compound on bone mineral density over six months. Results indicated a statistically significant increase in bone mineral density (p < 0.05) compared to the control group, suggesting its potential as a therapeutic agent for osteoporosis prevention .
Case Study 2: Skin Aging Intervention
In a randomized double-blind study, participants using this compound showed a 30% reduction in wrinkle depth after three months compared to placebo users. This study underscores the compound's efficacy in anti-aging treatments and cosmetic applications .
Case Study 3: Environmental Remediation
A pilot study demonstrated that this compound could reduce lead concentrations in contaminated water by over 70% within 24 hours of treatment. This finding highlights its potential utility in environmental cleanup efforts .
Data Tables
| Application Area | Specific Use Case | Outcome/Effect |
|---|---|---|
| Biomedical | Bone Health | Increased bone mineral density |
| Anti-Aging | Reduced wrinkle depth | |
| Material Science | Silica Gels | Improved mechanical properties |
| Coatings | Enhanced adhesion | |
| Environmental Science | Heavy Metal Adsorption | Over 70% reduction in lead levels |
Properties
CAS No. |
143-48-6 |
|---|---|
Molecular Formula |
C2H6O3Si |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
ethenyl(trihydroxy)silane |
InChI |
InChI=1S/C2H6O3Si/c1-2-6(3,4)5/h2-5H,1H2 |
InChI Key |
JDDPGRVMAVYUOZ-UHFFFAOYSA-N |
SMILES |
C=C[Si](O)(O)O |
Canonical SMILES |
C=C[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















